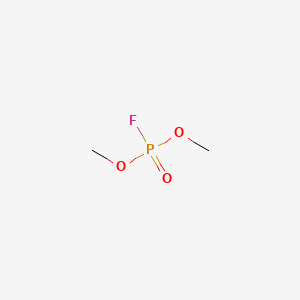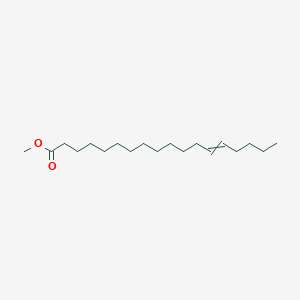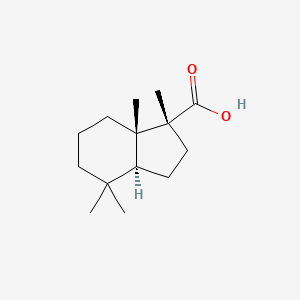
(+)-Austrodoric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Austrodoric Acid is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a type of carboxylic acid, which is a class of organic compounds characterized by the presence of a carboxyl group (-COOH). This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
The preparation of (+)-Austrodoric Acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Industrial production methods often involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids after acidification with a mineral acid .
化学反応の分析
(+)-Austrodoric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions
科学的研究の応用
(+)-Austrodoric Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of (+)-Austrodoric Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
(+)-Austrodoric Acid can be compared with other carboxylic acids such as acetic acid, citric acid, and benzoic acidFor example, acetic acid is commonly used in vinegar, citric acid is found in citrus fruits, and benzoic acid is used as a preservative .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-12(2)7-5-8-13(3)10(12)6-9-14(13,4)11(15)16/h10H,5-9H2,1-4H3,(H,15,16)/t10-,13-,14-/m0/s1 |
InChIキー |
JQVRGJMXYNVMIA-BPNCWPANSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]2(C)C(=O)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC2(C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



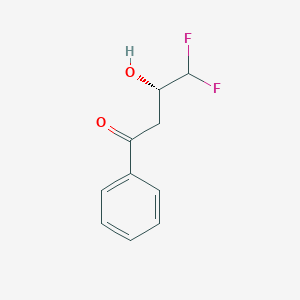


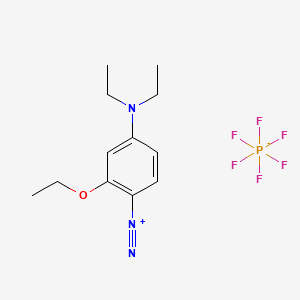
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)
